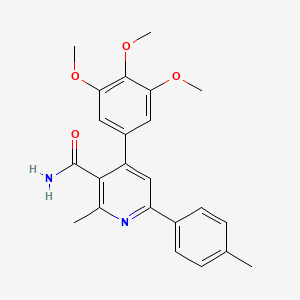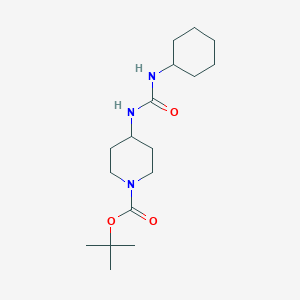
3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H26N2OS2 and its molecular weight is 374.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Drug Discovery
A significant area of research involving 3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide and related compounds focuses on their synthesis and evaluation for potential therapeutic applications. The structural complexity and versatility of these compounds allow for their investigation as key intermediates or active components in the development of drugs targeting various diseases.
Antiulcer Agents : Compounds structurally related to this compound have been explored for their potential as antiulcer agents. For instance, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, incorporating pharmacophoric elements similar to those in the query compound, showed promising antisecretory activity against histamine-induced gastric acid secretion in rats, indicating their potential utility in treating ulcerative conditions (I. Ueda et al., 1991).
Aromatase Inhibitors : The synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are chemically analogous to the compound of interest, demonstrated strong inhibition of human placental aromatase. This is particularly relevant in the context of hormone-dependent breast cancer treatment, where these compounds could serve as potent alternatives to existing therapies (R. Hartmann & C. Batzl, 1986).
Phospholipase A2 Inhibitors : Similarly, derivatives featuring the N-(phenylalkyl)piperidine structure have been identified as potent inhibitors of membrane-bound phospholipase A2. These compounds, including variations on the core structure provided, exhibited significant potential in reducing the size of myocardial infarctions in rats, highlighting their therapeutic value in cardiovascular diseases (H. Oinuma et al., 1991).
Neuroprotective Agents : Research into compounds with structural features similar to this compound has also extended into neuroprotection. For example, derivatives designed around the piperidine scaffold have been investigated for their ability to block N-methyl-D-aspartate (NMDA) responses, offering potential pathways for treating neurodegenerative disorders (B. Chenard et al., 1995).
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c23-20(9-13-25-19-4-2-1-3-5-19)21-14-17-6-10-22(11-7-17)15-18-8-12-24-16-18/h1-5,8,12,16-17H,6-7,9-11,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSLCLOZMOKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2607596.png)
![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)



![N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2607603.png)





![2-[(2-Oxo-2-piperidin-1-ylethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2607614.png)
![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)
